molecular formula C13H22N2O5 B1447373 Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate CAS No. 1566457-32-6

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate

Cat. No. B1447373
M. Wt: 286.32 g/mol
InChI Key: FLQRWGKFALAIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate is a chemical compound with the molecular formula C13H22N2O5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .

Scientific Research Applications

  • Dielectric and Electronic Filters

    • Field : Materials Science
    • Application : The compound is used in the growth of crystalline specimens for dielectric and electronic filters .
    • Method : The single crystals of the compound were grown successfully and efficiently by the standard slow evaporation method .
    • Results : The thermal studies explained two major weight losses between 107 and 153 °C and 153 and 800 °C for the compound. The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
  • Catalysis

    • Field : Chemistry
    • Application : The compound is used in the synthesis of diethyl malonate under the catalysis of expandable graphite .
    • Method : The catalytic activity of expandable graphite (EG) was investigated, which was prepared by simple and rapid method with natural flake graphite, potassium permanganate and sulfuric acid .
    • Results : Under the appropriate condition, yield of diethyl malonate reached 77.6%. The catalyst could be reused three times without obvious loss of activity .
  • Antifungal Activity

    • Field : Pharmacology
    • Application : A small set of diethyl 2- ( (aryl (alkyl)amino)methylene)malonates showed antifungal activity .
    • Method : The compounds were prepared by an MW-assisted protocol .
    • Results : The resulting IC 50 values of test compounds ranged from 0.013 to 35 µM .
  • Alkylation of Enolates

    • Field : Organic Chemistry
    • Application : The compound is used in the alkylation of enolates .
    • Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
    • Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .
  • Malonic Ester Synthesis

    • Field : Organic Chemistry
    • Application : The compound is used in the malonic ester synthesis .
    • Method : The compound is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
    • Results : The malonic ester synthesis provides a route to a wide variety of carboxylic acids .
  • Perfumes and Flavorings

    • Field : Food and Cosmetic Industry
    • Application : The compound is used in the synthesis of artificial flavorings and perfumes .
    • Method : The compound is synthesized from malonic acid and used in the formulation of various products .
    • Results : The compound imparts an apple-like odor to the products it is used in .
  • Adhesive Systems

    • Field : Materials Science
    • Application : The compound is used in the development of energy-efficient, high-performance sustainable adhesive systems .
    • Method : The compound is used in the formulation of one-part cyanoacrylate (CA) adhesives that support a wide range of millwork applications . These adhesives are monomer-based and 100 percent reactive .
    • Results : The adhesives demonstrate the benefits of using rapidly curing, one-part, solvent-free adhesive systems . They allow for a range of convenient handling times, increased toughness, and increased durability without compromising the ultimate mechanical performance .
  • Synthesis of Barbiturates and Vitamins

    • Field : Pharmaceutical Industry
    • Application : The compound is used in the synthesis of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
    • Method : The compound is synthesized from malonic acid and used in the formulation of various pharmaceutical products .
    • Results : The compound is used to produce a variety of pharmaceutical products, including sedatives, anticonvulsants, and vitamins .
  • Alkylation of Enolates

    • Field : Organic Chemistry
    • Application : The compound is used in the alkylation of enolates .
    • Method : The enolate anion attacks an alkyl halide in an S N 2 reaction . This reaction replaces an α-hydrogen with an alkyl group and forms a new C-C bond .
    • Results : The alkylation of enolates provides a route to a wide variety of carboxylic acids and methyl ketones .

properties

IUPAC Name

diethyl 2-[methyl(pentanoyl)hydrazinylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-5-8-9-10(16)15(4)14-11(12(17)19-6-2)13(18)20-7-3/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQRWGKFALAIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)N=C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
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Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
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Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
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Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
Reactant of Route 5
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate
Reactant of Route 6
Diethyl 2-(2-methyl-2-pentanoylhydrazono)malonate

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